molecular formula C15H22N6O2S B12234266 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12234266
M. Wt: 350.4 g/mol
InChI Key: CLJNAFIPACRRBS-UHFFFAOYSA-N
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Description

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of triazolopyridazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and continuous flow synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(propane-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N6O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-methyl-6-(5-propan-2-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H22N6O2S/c1-10(2)24(22,23)20-8-12-6-19(7-13(12)9-20)15-5-4-14-17-16-11(3)21(14)18-15/h4-5,10,12-13H,6-9H2,1-3H3

InChI Key

CLJNAFIPACRRBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C(C)C

Origin of Product

United States

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